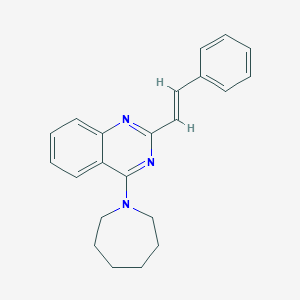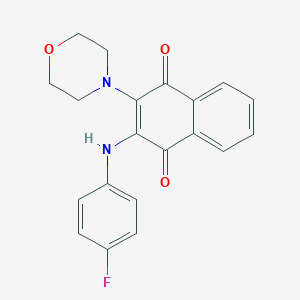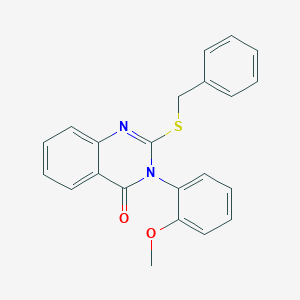![molecular formula C17H23NO3 B290342 N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B290342.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides. It has been widely studied in scientific research for its potential use in various fields.
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide is not fully understood. However, it has been shown to interact with various molecular targets such as tubulin, histone deacetylases (HDACs), and protein kinases. It has been suggested that its anticancer activity is mediated through the inhibition of tubulin polymerization and the induction of apoptosis. Its neuroprotective activity is thought to be mediated through the inhibition of HDACs and the modulation of protein kinase activity.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In neuronal cells, it has been shown to protect against oxidative stress, reduce inflammation, and improve cognitive function. It has also been shown to have anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide in lab experiments include its high potency, selectivity, and low toxicity. It is also readily available and easy to synthesize. However, its limitations include its poor solubility, which can affect its bioavailability and limit its use in in vivo studies.
Future Directions
There are several future directions for the study of N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide. These include:
1. Further investigation of its mechanism of action and molecular targets.
2. Development of new derivatives with improved efficacy and safety profiles.
3. Exploration of its potential use in the treatment of other diseases such as cardiovascular disease and diabetes.
4. Investigation of its pharmacokinetics and pharmacodynamics to optimize dosing regimens.
5. Evaluation of its potential use in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide is a promising compound that has been widely studied in scientific research for its potential use in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.
Synthesis Methods
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide involves the reaction between 2,4-dimethoxybenzoic acid and 1-cyclohexene-1-amine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then treated with 2-(2-aminoethyl)phenol in the presence of a dehydrating agent such as thionyl chloride to obtain the final product.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide has been studied for its potential use in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H23NO3/c1-20-14-8-9-15(16(12-14)21-2)17(19)18-11-10-13-6-4-3-5-7-13/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,18,19) |
InChI Key |
SOVHDLCCZABKOI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NCCC2=CCCCC2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCC2=CCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)

![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)


![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)

![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)
![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)


![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)

![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)